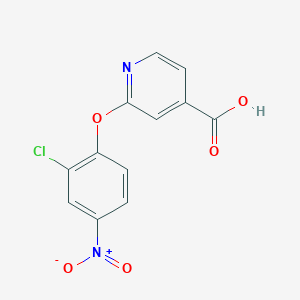
2-(2-Chlor-4-nitrophenoxy)pyridin-4-carbonsäure
Übersicht
Beschreibung
2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a phenoxy group, which is further substituted with chlorine and nitro groups
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its derivatives may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of nitro and chloro substituents on biological activity, potentially leading to the development of new bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid typically involves the following steps:
Nitration of 2-Chlorophenol: The starting material, 2-chlorophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitrophenol.
Formation of Phenoxy Intermediate: The 2-chloro-4-nitrophenol is then reacted with 4-chloropyridine-2-carboxylic acid in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the phenoxy intermediate.
Final Product Formation: The phenoxy intermediate undergoes further reaction, typically involving heating and purification steps, to yield the final product, 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenoxy Derivatives: From nucleophilic substitution reactions.
Esters: From esterification of the carboxylic acid group.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- 2-(2-Chloro-4-nitrophenoxy)benzoic acid
- 2-(2-Chloro-4-nitrophenoxy)propionic acid
Comparison
Compared to these similar compounds, 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is unique due to the presence of the pyridine ring, which can enhance its electronic properties and potentially its biological activity. The carboxylic acid group on the pyridine ring also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O5/c13-9-6-8(15(18)19)1-2-10(9)20-11-5-7(12(16)17)3-4-14-11/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLGVYBZYPEAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















